molecular formula C15H9BrFN3OS B11362364 4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11362364
M. Wt: 378.2 g/mol
InChI Key: DJUUIDYAGWXUKX-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound with the molecular formula C13H9BrFNO It is characterized by the presence of a bromine atom, a fluorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction using bromine or a bromine-containing reagent.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate compound with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring structure or have different substituents.

Properties

Molecular Formula

C15H9BrFN3OS

Molecular Weight

378.2 g/mol

IUPAC Name

4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C15H9BrFN3OS/c16-11-5-1-10(2-6-11)14(21)19-15-18-13(20-22-15)9-3-7-12(17)8-4-9/h1-8H,(H,18,19,20,21)

InChI Key

DJUUIDYAGWXUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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